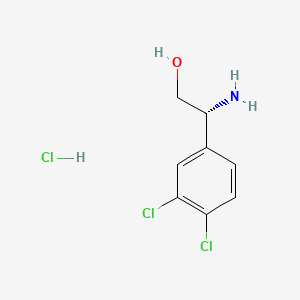

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride

Beschreibung

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride is a chiral β-amino alcohol derivative featuring a 3,4-dichlorophenyl group attached to a stereogenic carbon. Its molecular formula is C₈H₁₀Cl₃NO (molecular weight: 242.53 g/mol), with a mono-isotopic mass of 240.9828 Da . The compound’s stereochemistry (R-configuration) is critical for its interactions with biological targets, as enantiomers often exhibit distinct pharmacological profiles. It is used in research as a building block for drug discovery, particularly in synthesizing ligands for neurotransmitter receptors .

Eigenschaften

IUPAC Name |

(2R)-2-amino-2-(3,4-dichlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVBQPIPUIGSRB-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)N)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](CO)N)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 3,4-dichlorobenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

Amination: The resulting alcohol undergoes amination with an appropriate amine source, such as ammonia or an amine derivative, under catalytic conditions.

Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amino group to a different functional group.

Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dechlorinated products or modified amines.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

®-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ®-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Data Tables: Comparative Analysis

Table 1: Physicochemical Properties

Biologische Aktivität

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an amino group and a hydroxyl group attached to a chiral carbon, which enhances its ability to interact with biological targets. The presence of chlorine atoms in the phenyl ring increases its binding specificity and affinity for certain receptors and enzymes. This structural configuration allows the compound to act as either an inhibitor or activator depending on the biological context.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Modulation : The compound can inhibit or activate various enzymes involved in metabolic pathways, influencing cellular processes.

- Receptor Binding : It interacts with receptors, potentially altering signaling pathways that regulate physiological responses.

The mechanism of action is complex and may vary based on the target enzyme or receptor involved. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties. It has been evaluated against various pathogens, including bacteria and fungi. For instance, it showed selective activity against Chlamydia species in vitro, indicating potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation .

Case Studies

- Chlamydial Infections : A study assessed the efficacy of this compound against Chlamydia trachomatis. The results showed a significant reduction in chlamydial inclusion numbers in infected cells when treated with the compound at concentrations as low as 50 μg/mL .

- Cytotoxicity Assessment : In another study evaluating its cytotoxic effects on cancer cell lines (MCF-7, HCT-116, PC-3), the compound demonstrated selective cytotoxicity compared to standard chemotherapeutic agents like Vinblastine .

Table 1: Biological Activities of this compound

| Activity Type | Target Pathogen/Cell Type | Concentration Tested | Effect Observed |

|---|---|---|---|

| Antimicrobial | Chlamydia trachomatis | 50 μg/mL | Reduction in inclusion numbers |

| Cytotoxicity | MCF-7 (Breast Cancer) | 0-100 µg/mL | Selective cytotoxicity observed |

| Anti-inflammatory | Human Fibroblasts | Varies | Modulation of inflammatory markers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.